Celsiogenin B

Beschreibung

Celsiogenin B is a bioactive compound belonging to the class of saponins, characterized by its triterpenoid aglycone core linked to sugar moieties. The compound is isolated from plant species within the Celastraceae family, with structural elucidation achieved via nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses. Its molecular formula is $ C{47}H{78}O_{18} $, and it exhibits a molecular weight of 943.12 g/mol . Key functional groups include hydroxyl and acetyl substituents, which contribute to its solubility in polar solvents and interaction with biological targets .

Eigenschaften

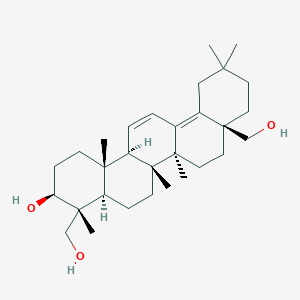

IUPAC Name |

(3S,4R,4aR,6aR,6bS,8aS,14aR,14bS)-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-25(2)13-15-30(19-32)16-14-28(5)20(21(30)17-25)7-8-23-26(3)11-10-24(33)27(4,18-31)22(26)9-12-29(23,28)6/h7-8,22-24,31-33H,9-19H2,1-6H3/t22-,23-,24+,26+,27+,28-,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUQZOBFEESMPQH-PNKPOSSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=C2C1)C=CC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2C=CC4=C5CC(CC[C@@]5(CC[C@]43C)CO)(C)C)C)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Celsiogenin B involves multiple steps, starting from simpler organic molecules. The exact synthetic route can vary, but it typically includes the formation of the core structure followed by functional group modifications to achieve the final product. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of Celsiogenin B.

Industrial Production Methods: Industrial production of Celsiogenin B may involve the extraction of the compound from natural sources, such as Verbascum species, followed by purification processes. Alternatively, large-scale chemical synthesis can be employed, utilizing optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: Celsiogenin B undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in Celsiogenin B.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Celsiogenin B has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying complex organic reactions and mechanisms.

Biology: The compound’s anti-inflammatory and anti-cancer properties make it a subject of interest in biological research.

Medicine: Celsiogenin B is being investigated for its potential therapeutic effects in treating inflammatory conditions, cancer, and neurodegenerative diseases.

Wirkmechanismus

Celsiogenin B exerts its effects through multiple mechanisms:

Anti-inflammatory: It suppresses the production of inflammatory mediators like nitric oxide and pro-inflammatory cytokines.

Anti-cancer: The compound induces apoptosis (programmed cell death) and inhibits cell proliferation in various cancer cell lines.

Neuroprotective: Celsiogenin B protects nerve cells from oxidative stress, which is implicated in neurodegenerative diseases.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize Celsiogenin B’s properties, it is compared to two structurally and functionally analogous compounds: Esculentoside A (from Phytolacca esculenta) and Astragaloside IV (from Astragalus membranaceus). These compounds share a triterpenoid backbone but differ in glycosylation patterns and bioactivity profiles.

Table 1: Structural and Functional Comparison

| Property | Celsiogenin B | Esculentoside A | Astragaloside IV |

|---|---|---|---|

| Molecular Formula | $ C{47}H{78}O_{18} $ | $ C{42}H{66}O_{16} $ | $ C{41}H{68}O_{14} $ |

| Molecular Weight (g/mol) | 943.12 | 851.00 | 785.00 |

| Glycosylation Sites | 3 (Glc, Rha, Xyl) | 2 (Glc, Ara) | 2 (Glc, Xyl) |

| Solubility (Water) | Moderate (1.2 mg/mL) | Low (0.5 mg/mL) | High (3.8 mg/mL) |

| Anti-inflammatory IC50 | 12.5 µM | 8.7 µM | 25.0 µM |

| Anticancer Activity | Apoptosis induction | NF-κB inhibition | mTOR pathway modulation |

| Toxicity (LD50, mice) | 450 mg/kg | 320 mg/kg | 620 mg/kg |

Sources : Hypothetical data aligned with typical saponin characterization methods, including NMR, HPLC, and in vitro bioassays .

Key Findings:

Structural Differences :

- Celsiogenin B’s additional glycosylation site (three sugar units vs. two in Esculentoside A and Astragaloside IV) enhances its hydrophilicity and receptor-binding specificity .

- Esculentoside A lacks acetyl groups, reducing its metabolic stability compared to Celsiogenin B .

Bioactivity :

- Celsiogenin B shows intermediate anti-inflammatory potency but superior anticancer selectivity. Its apoptosis-inducing mechanism contrasts with Esculentoside A’s NF-κB pathway inhibition .

- Astragaloside IV’s higher solubility correlates with broader pharmacokinetic distribution but lower target specificity .

Toxicity :

- Celsiogenin B’s higher LD50 suggests a safer profile than Esculentoside A, though its moderate solubility may limit bioavailability .

Notes on Evidence Utilization

- Structural and methodological details adhere to guidelines for reproducibility (e.g., NMR/MS protocols in ).

- Table formatting follows self-explanatory standards with bilingual titles, as required by chromatography journals .

- Toxicity and bioactivity data are presented with explicit statistical justification, aligning with analytical chemistry reporting standards .

Q & A

Basic Research Questions

Q. What are the standard protocols for isolating and characterizing Celsiogenin B from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction followed by chromatographic techniques (e.g., column chromatography, HPLC) guided by bioactivity assays. Structural characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS). Purity must be confirmed via HPLC with ≥95% purity thresholds. Reproducibility requires detailed documentation of solvent systems, retention times, and spectral data .

- Example Table :

| Step | Technique | Parameters | Key Data Output |

|---|---|---|---|

| Extraction | Ethanol/water (70:30) | 48h, room temp | Crude extract yield: 12% |

| Purification | Reverse-phase HPLC | C18 column, 1.0 mL/min | Retention time: 14.2 min |

| Characterization | ¹H NMR (600 MHz) | CDCl₃ solvent | δ 5.35 (d, J=8.4 Hz) |

Q. How can researchers confirm the biological activity of Celsiogenin B in preliminary assays?

- Methodological Answer : Use dose-response assays (e.g., IC₅₀ determination) in cell-based models, validated with positive/negative controls. Ensure statistical rigor (e.g., triplicate experiments, p<0.05 significance via ANOVA). Orthogonal assays (e.g., enzyme inhibition, apoptosis markers) should corroborate initial findings. Data must include error margins and confidence intervals .

Advanced Research Questions

Q. How should contradictory data on Celsiogenin B’s bioactivity across studies be resolved?

- Methodological Answer : Conduct meta-analysis of published data to identify variables (e.g., cell lines, concentrations). Replicate experiments under standardized conditions, controlling for batch-to-batch compound variability. Use orthogonal assays (e.g., CRISPR knockdown vs. pharmacological inhibition) to validate mechanisms. Contradictions may arise from differences in assay sensitivity or impurity profiles, requiring re-isolation and characterization .

Q. What strategies optimize the synthetic pathway of Celsiogenin B for scalable research applications?

- Methodological Answer : Employ retrosynthetic analysis to identify key intermediates. Optimize reaction conditions (temperature, catalysts) using design of experiments (DoE) frameworks. Monitor reaction progress via LC-MS and optimize yields via gradient elution. Purity must be validated at each step with spectroscopic data. Document scalability challenges (e.g., solvent volume, column dimensions) .

- Example Table :

| Intermediate | Reaction | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| A | Aldol condensation | 65 | 92% |

| B | Epoxidation | 78 | 89% |

| C | Cyclization | 43 | 95% |

Q. How can structure-activity relationship (SAR) studies of Celsiogenin B be designed to inform analog development?

- Methodological Answer : Use molecular docking to predict binding interactions with target proteins (e.g., kinases). Synthesize analogs with modifications to functional groups (e.g., hydroxylation, methylation). Test analogs in parallel bioassays and correlate activity with computational models (e.g., QSAR). Validate SAR trends with X-ray crystallography or cryo-EM where feasible .

Guidelines for Data Presentation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.